
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate is a chemical compound with the molecular formula C35H70O4. It is an ester formed from hexadecanoic acid and a derivative of glycerol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate typically involves the esterification of hexadecanoic acid with a glycerol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Wissenschaftliche Forschungsanwendungen
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form vesicles.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyl palmitate: Another ester of hexadecanoic acid, used in cosmetics and pharmaceuticals.
Glyceryl monostearate: A similar compound with a stearic acid ester, used as an emulsifier and stabilizer.
Uniqueness
2-(Hexadecyloxy)-3-hydroxypropyl hexadecanoate is unique due to its specific structure, which combines the properties of both hexadecanoic acid and glycerol derivatives. This combination allows it to form stable vesicles and interact with lipid membranes in a way that other similar compounds may not.
Eigenschaften
CAS-Nummer |
90514-98-0 |
|---|---|
Molekularformel |
C35H70O4 |
Molekulargewicht |
554.9 g/mol |
IUPAC-Name |
(2-hexadecoxy-3-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-34(32-36)33-39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3 |
InChI-Schlüssel |
KAIIJQURNKGJNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


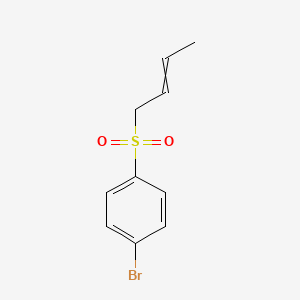

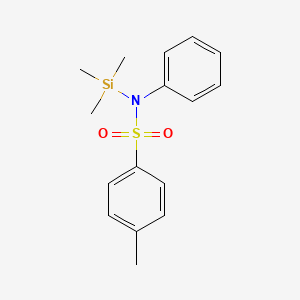
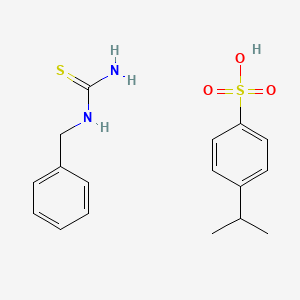
methanone](/img/structure/B14376026.png)
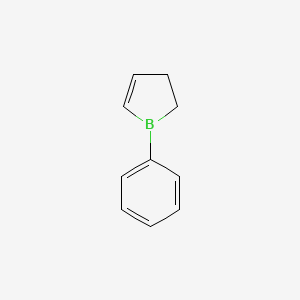


![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
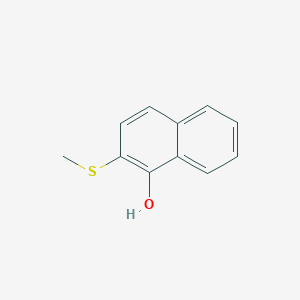
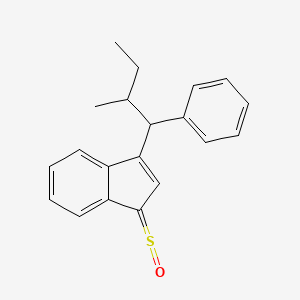
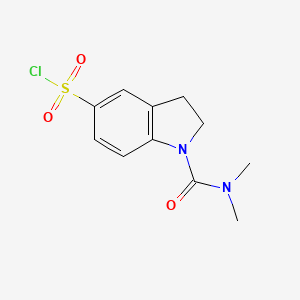
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
